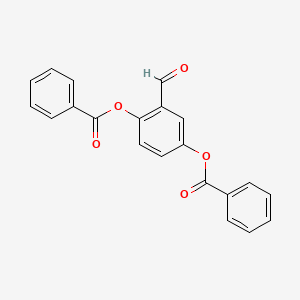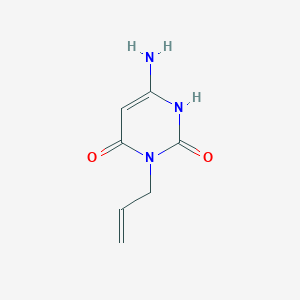
6-Amino-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are essential in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea, malonic acid, and allyl bromide.
Reaction Conditions: The reaction conditions often include heating under reflux, using a suitable solvent like ethanol or water, and the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a building block for nucleotides.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in nucleic acid synthesis or metabolism.
Pathways: The compound can influence pathways related to cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminouracil: A similar pyrimidine derivative with an amino group at the 6-position.
3-Allyl-6-aminouracil: Another compound with an allyl group at the 3-position and an amino group at the 6-position.
Uniqueness
6-Amino-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Número CAS |
138895-21-3 |
|---|---|
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
6-amino-3-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h2,4H,1,3,8H2,(H,9,12) |
Clave InChI |
GTMBJGZLAGCWMK-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C=C(NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


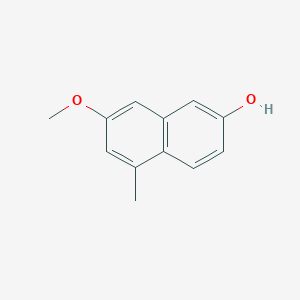
![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
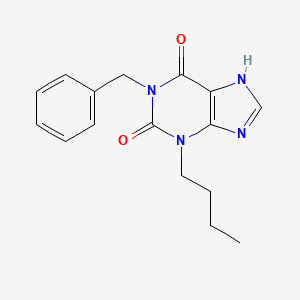

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)

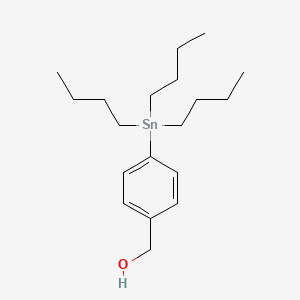
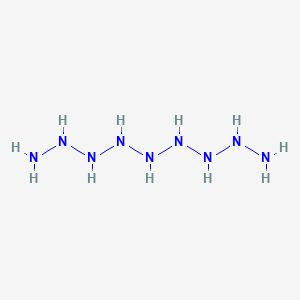
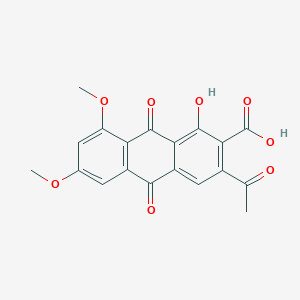
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)
![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
